Caprolactone

Overview

Description

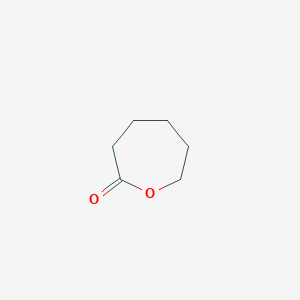

Caprolactone, specifically ε-caprolactone, is a seven-membered cyclic ester monomer used primarily in the synthesis of poly(ε-caprolactone) (PCL) via ring-opening polymerization (ROP). PCL is a semi-crystalline, hydrophobic aliphatic polyester with a low glass transition temperature (Tg ≈ −60°C) and a melting temperature (Tm) of 55–60°C . Its repeating unit consists of one polar ester group and five non-polar methylene groups, contributing to its elastic behavior at ambient temperature and slow hydrolytic degradation rate (2–4 years in physiological conditions) .

PCL is biocompatible, biodegradable, and FDA-approved for medical applications, including nerve regeneration scaffolds, drug delivery systems, and tissue engineering . To address these limitations, PCL is often blended or copolymerized with other polymers, such as polylactic acid (PLA) or polyglycolic acid (PGA) .

Mechanism of Action

Target of Action

Caprolactone, also known as ε-caprolactone, is a cyclic ester and a monomer used in the production of highly specialized polymers . Its primary targets are the enzymes and catalysts involved in its polymerization process . For instance, phosphoric acid and phosphoramidic acid have been used as catalysts for the ring-opening polymerization of ε-caprolactone .

Mode of Action

This compound interacts with its targets (catalysts) to undergo a ring-opening polymerization . This process involves the breaking of the lactone ring in this compound and the formation of a linear polymer chain . The catalysts, such as phosphoric acid or phosphoramidic acid, promote this polymerization under mild conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is its conversion into polythis compound via ring-opening polymerization . This process can result in the formation of ε-caprolactone oligomers in the form of dimer, trimer, and tetramer . These oligomers are produced via hydrolysis of ε-caprolactone, followed by esterification of the hydrolysis product, 6-hydroxyhexanoic acid .

Pharmacokinetics

Traditionally, poly(this compound) (PCL), a product of this compound polymerization, has been used in long-term biomedical applications because its degradation time is much slower than other polymers .

Result of Action

The primary result of this compound’s action is the formation of polythis compound . This polymer has remarkable biodegradability, biocompatibility, and has broad applications in surgical sutures, stents, and drug carriers . The hydrolysis of this compound and subsequent reactions also lead to the formation of ε-caprolactone oligomers .

Action Environment

The action of this compound and its efficacy can be influenced by environmental factors. For instance, the continuous synthesis of ε-caprolactone was conducted in a microreactor to address its strong exothermic feature . Furthermore, the biodegradability of polythis compound, a product of this compound polymerization, makes it an environmentally friendly polymer .

Biochemical Analysis

Biochemical Properties

Caprolactone plays a crucial role in biochemical reactions. It is known to undergo hydrolysis, resulting in the formation of 6-hydroxyhexanoic acid . This hydrolysis product can further undergo esterification to form this compound oligomers . The interactions of this compound with enzymes and other biomolecules are primarily through these reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in the synthesis of biodegradable polythis compound . Polythis compound has been shown to have broad applications in surgical sutures, stents, and drug carriers due to its biodegradability and biocompatibility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it can bind with nucleophiles, including alcohols and water, to give polylactones and eventually the 6-hydroxyadipic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a continuous synthesis conducted in a microreactor system, a cyclohexanone conversion of 90.3% and a this compound yield of 82.6% were achieved .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its derivative, polythis compound, has been extensively studied. Polythis compound has been shown to be biocompatible and biodegradable, making it suitable for various biomedical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily produced via the Baeyer–Villiger oxidation of cyclohexanone . Following its formation, this compound can undergo hydrolysis to form 6-hydroxyhexanoic acid, which can then participate in further reactions .

Biological Activity

Introduction

Caprolactone, specifically its polymer form poly(ε-caprolactone) (PCL), has garnered significant attention in biomedical applications due to its unique biological properties. PCL is a biodegradable polyester that is widely used in drug delivery systems, tissue engineering, and regenerative medicine. This article explores the biological activity of this compound, focusing on its biocompatibility, degradation behavior, and antimicrobial properties, supported by recent research findings and case studies.

Biocompatibility

PCL is known for its excellent biocompatibility, making it suitable for various medical applications. Studies have demonstrated that PCL scaffolds support cell attachment and proliferation effectively. For instance, a study showed that PCL membranes exhibited high biocompatibility with Wharton’s Jelly Mesenchymal Stromal Cells (WJ-SCs), enhancing osteogenic differentiation compared to neat PCL .

Degradation Mechanism

The degradation of PCL occurs through a two-stage process:

- Non-enzymatic hydrolytic cleavage of ester groups.

- Intracellular degradation when the polymer reaches a lower molecular weight (less than 3000 Da) and becomes more crystalline .

This degradation process is crucial for applications in drug delivery and tissue engineering, as it allows for the gradual release of therapeutic agents and supports tissue regeneration.

Antimicrobial Activity

PCL's antimicrobial properties have been enhanced through various modifications. Research indicates that incorporating materials such as silver nanoparticles or antibiotics significantly improves the antibacterial efficacy of PCL scaffolds.

Case Studies on Antimicrobial Activity

- Silver Nanoparticles : A study found that PCL scaffolds embedded with silver nanoparticles reduced bacterial survival rates significantly compared to conventional PCL scaffolds . The modified scaffolds demonstrated effective inhibition against both Escherichia coli and Staphylococcus aureus.

- Antibiotic-Loaded Scaffolds : In another study, vancomycin-loaded PCL microspheres exhibited sustained release over four weeks, showing promising results in treating bone infections . The modified scaffolds not only supported cell viability but also enhanced bacterial inhibition.

- Chitosan Blends : Polythis compound blended with quaternized chitosan showed 99.9% inhibition against E. coli and S. aureus at optimal chitosan levels, demonstrating the potential for developing antibacterial materials .

Summary of Antimicrobial Studies

Bioactivity in Tissue Engineering

PCL's bioactivity extends into tissue engineering applications where it serves as a scaffold material for bone regeneration. Studies have shown that PCL-based composites can enhance osteogenic potential:

- Composite Scaffolds : Incorporation of bioactive materials like hydroxyapatite (nHA) or β-tricalcium phosphate (β-TCP) into PCL scaffolds has been shown to accelerate degradation rates and improve biocompatibility, leading to better cell attachment and proliferation .

- Laminin Coating : Coating PCL filaments with laminin significantly improved nerve regeneration in vivo, indicating its potential in peripheral nerve repair strategies .

Table of Bioactivity Findings

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems

PCL is widely utilized in drug delivery systems due to its slow degradation rate and ability to be functionalized. Recent studies highlight its effectiveness in delivering anticancer drugs through various formulations, including nanoparticles and micelles. For instance, PCL nanoparticles have been shown to enhance the targeting and efficacy of chemotherapeutic agents while reducing side effects . The ability to modify PCL with different functionalities allows for the development of stimuli-responsive drug delivery systems that can release drugs in a controlled manner based on environmental triggers .

Tissue Engineering

PCL's mechanical properties and biocompatibility make it an ideal candidate for scaffolds in tissue engineering. It can be electrospun into fibers that mimic the extracellular matrix, promoting cell growth and tissue regeneration. Studies have demonstrated its use in spinal cord injury repair by providing a scaffold for neural stem cells, facilitating their differentiation and integration into the host tissue . Additionally, PCL is employed in the production of absorbable surgical sutures and wound dressings due to its favorable degradation profile and mechanical strength .

Case Study: Ovarian Cancer Treatment

A notable case study involved the formulation of PCL nanoparticles loaded with paclitaxel for treating ovarian cancer. The study reported improved drug absorption and cytotoxicity compared to free drug formulations, demonstrating PCL's potential in enhancing therapeutic outcomes in oncology .

Food Industry Applications

Biodegradable Packaging

In the food industry, PCL is being explored as a biodegradable packaging material. Its compatibility with other polymers allows for the creation of active packaging solutions that can extend shelf life while minimizing environmental impact. Research indicates that PCL can be blended with bioactive compounds to develop microcapsules that release preservatives or flavoring agents over time, thereby enhancing food quality .

Encapsulation Agent

PCL's properties also make it suitable as an encapsulating agent for sensitive ingredients such as vitamins and probiotics. This application helps protect these compounds from degradation during processing and storage, ensuring their effectiveness when consumed .

Polymer Modification

Toughening Agent for Resins

this compound serves as a modifier for various polymers, enhancing their mechanical properties. It is commonly used to improve the toughness and flexibility of epoxy resins, making them more suitable for applications requiring durability and impact resistance . The incorporation of this compound into polyurethane formulations has also been shown to enhance their performance characteristics, particularly in coatings and adhesives.

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biomedical | Drug delivery systems, tissue engineering | Biocompatibility, controlled release |

| Food Industry | Biodegradable packaging, encapsulation | Environmental sustainability, enhanced shelf life |

| Polymer Modification | Toughening agent for resins | Improved mechanical properties |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing polycaprolactone (PCL) with controlled molecular weights?

- Methodology: Use ring-opening polymerization (ROP) of ε-caprolactone with initiators (e.g., hydroxy, amine, or carboxylic acids) and catalysts (e.g., stannous octoate, tetrabutyl titanate). Adjust the initiator-to-monomer ratio to control molecular weight. For example, a 1:100 initiator:monomer ratio yields PCL with a molecular weight of ~1,000–2,700 g/mol, as confirmed by proton NMR .

- Key Data: Table 1 in illustrates molecular weight variations based on lactide/caprolactone ratios.

Q. How are this compound-based polymers characterized for structural and thermal properties?

- Methodology:

- NMR Spectroscopy: Analyze monomer conversion and copolymer composition (e.g., lactide/caprolactone ratios) using a Bruker Advance DPX-250 spectrometer with deuterated chloroform as the solvent .

- Differential Scanning Calorimetry (DSC): Measure crystallinity and glass transition temperature (Tg). For example, Tg decreases with increasing this compound content in methacrylated oligomers .

- Gel Permeation Chromatography (GPC): Determine molecular weight distribution .

Advanced Research Questions

Q. How can researchers design experiments to optimize the biodegradation rate of PCL for biomedical applications?

- Methodology:

- Adjust crystallinity by copolymerizing ε-caprolactone with lactide or glycolide. Lower crystallinity accelerates enzymatic hydrolysis .

- Use microbial assays with wastewater-derived microorganisms to simulate environmental degradation. Monitor mass loss and molecular weight reduction over time via NMR and GPC .

Q. What experimental strategies address discrepancies between in vitro and in vivo degradation data for PCL scaffolds?

- Methodology:

- In Vitro: Simulate physiological conditions (pH 7.4, 37°C) with lipase enzymes.

- In Vivo: Use subcutaneous implantation models (e.g., rats) to assess host response and biodegradation. Track via histopathology and von Willebrand factor (vWF) staining for angiogenesis .

- Statistical Analysis: Apply one-way ANOVA with Dunnett’s test to compare degradation rates across groups (e.g., p < 0.0001 for significant differences) .

Q. How can mechanical properties of PCL-based composite scaffolds be systematically optimized?

- Methodology:

- Incorporate methacrylated hyaluronic acid (MeHA) into PCL scaffolds to enhance elasticity. Test compressive/tensile moduli via Instron machines, ensuring linear regression fits for stress-strain curves .

- Use SEM to analyze pore structure and ensure compatibility with cell infiltration (e.g., 50–200 μm pore size) .

Q. What are the best practices for evaluating osteogenic differentiation on PCL scaffolds under inflammatory conditions?

- Methodology:

- Pre-generate bone-like extracellular matrix (ECM) on scaffolds using mesenchymal stem cells (MSCs).

- Treat with TNF-α (0.1–50 ng/mL) to mimic inflammation. Quantify osteogenic markers (e.g., alkaline phosphatase) via qPCR and immunohistochemistry .

- Include control groups without ECM or TNF-α to isolate variable effects .

Q. Methodological Frameworks

Q. How to formulate a research question for this compound-based drug delivery systems using the PICOT framework?

- Population: Poly(ε-caprolactone) nanoparticles loaded with therapeutic agents.

- Intervention: Varying copolymer composition (e.g., PEG-PCL) to modulate drug release kinetics.

- Comparison: Benchmark against PLGA or chitosan carriers.

- Outcome: Measure encapsulation efficiency and sustained release over 30 days.

- Time: Assess bioresorption in vivo over 6 months .

Q. What statistical methods are recommended for analyzing scaffold biocompatibility data?

- Approach:

- Use one-way ANOVA with post-hoc Tukey or Dunnett’s tests for multi-group comparisons (e.g., inflammatory cytokine levels across scaffold variants).

- Report p-values, confidence intervals, and effect sizes. For non-normal data, apply Kruskal-Wallis tests .

- Tools: GraphPad Prism or R for reproducibility .

Comparison with Similar Compounds

Poly(L-lactic acid) (PLLA)

- Crystallinity and Degradation : PLLA is highly crystalline (Tm ≈ 170–180°C) and degrades faster (12–24 months) than PCL due to its hydrophilic ester backbone .

- Mechanical Properties : PLLA exhibits superior tensile strength (50–70 MPa) but lower elasticity compared to PCL, making it brittle under stress .

- Applications : PLLA is preferred for rigid implants, while PCL’s elasticity suits soft tissue engineering .

Poly(glycolic acid) (PGA)

- Degradation Rate : PGA degrades rapidly (weeks to months) owing to its hydrophilic nature, whereas PCL’s hydrophobicity slows degradation .

- Mechanical Performance : PGA has high stiffness (Young’s modulus: ~7 GPa) but poor ductility, limiting its use in dynamic environments where PCL excels .

Poly(para-dioxanone) (PPD)

- Flexibility : PPD is more flexible than PLLA but less elastic than PCL. Its degradation rate (~6 months) bridges the gap between PGA and PCL .

- Medical Use : PPD is used in sutures, while PCL is favored for long-term implants due to slower degradation .

PLA-PCL Copolymers and Blends

- Thermal Properties : Introducing ε-caprolactone into PLA reduces Tm and crystallinity. For example, PLCL (PLA-PCL copolymer) with 20% caprolactone content shows a Tm reduction of ~30°C .

- Mechanical Tuning : Blending PCL with PLA improves toughness. A 50:50 PLA-PCL blend achieves a balance of strength (PLA) and ductility (PCL) .

Hemicellulose-graft-PCL

- Biodegradability : Grafting ε-caprolactone onto hemicellulose enhances mechanical strength (Young’s modulus: ~1.2 GPa) and hydrophobicity while maintaining biodegradability (95–99% degradation) .

- Sustainability : This hybrid material outperforms pure PCL in packaging applications due to its renewable origin and enhanced processability .

Closed-Loop Recycling

- PCL can be depolymerized back to ε-caprolactone using magnesium catalysts (e.g., Mg(HMDS)₂), achieving >90% monomer recovery—a unique advantage over non-recyclable polymers like PGA .

Tabulated Comparative Data

Key Research Findings

Enzymatic Modifications: Copolymerizing ε-caprolactone with 12-hydroxystearic acid via enzymatic routes produces oligoesters with enhanced drug-release profiles (e.g., sorafenib-loaded nanoparticles) .

Electrospun Scaffolds : PCL-PLA blends exhibit superior fiber uniformity (diameter: 200–500 nm) and cell adhesion compared to pure PCL or PLA .

Catalyst Design : Niobium(V) alkoxide complexes enable precise ε-caprolactone coordination, improving ROP control and polymer architecture .

Preparation Methods

Co-Oxidation of Cyclohexanone with Aldehydes

The co-oxidation method represents a classical industrial approach for ε-caprolactone production, leveraging the reactivity of cyclohexanone with aldehydes in the presence of organic peroxyacids. This method, detailed in patent US6472540B1, involves a two-stage process: oxidative ring-opening followed by catalytic purification .

Reaction Mechanism and Catalytic Systems

Cyclohexanone reacts with aldehydes (e.g., acetaldehyde, benzaldehyde) under controlled oxidation conditions to form ε-caprolactone. The reaction proceeds via peroxyacid intermediates, which facilitate the Baeyer-Villiger oxidation of cyclohexanone. Aliphatic aldehydes like acetaldehyde enhance reaction rates due to their higher oxidative potential compared to aromatic variants . Catalysts such as monobutyl tin oxide or tetrabutyl titanate are employed to stabilize intermediates and suppress side reactions .

Purification and Oxidation Treatment

Post-reaction purification is critical to achieving ε-caprolactone with an acid value below 0.15 mg KOH/g. The crude product, containing low-boiling acids and high-boiling colorants, undergoes oxygen treatment at 80–200°C in the presence of cobalt catalysts . This step converts chromophoric impurities into high-boiling compounds, which are subsequently removed via vacuum distillation. For instance, distillation at a reflux ratio of 2.3 using a 30-stage column yields ε-caprolactone with 99.94% purity and an acid value of 0.04 mg KOH/g .

Industrial Applications and Limitations

This method’s scalability is evidenced by its adoption in continuous production lines, where yields exceed 95% . However, challenges include polymerization risks at elevated temperatures (>200°C) and the need for stringent control over aldehyde stoichiometry to prevent byproduct formation.

Baeyer-Villiger Oxidation in Microreactor Systems

Recent advancements in reactor design have enabled the intensification of ε-caprolactone synthesis via Baeyer-Villiger oxidation. A 2023 study demonstrated a microreactor-based system achieving 99.6% yield within minutes, surpassing traditional batch reactors .

Kinetic Optimization and Solvent Effects

The microreactor system decouples the peroxidation of acetic acid (to generate peracetic acid) and the Baeyer-Villiger oxidation of cyclohexanone into sequential steps. Density functional theory (DFT) calculations revealed that solvent choice critically influences hydrolysis barriers. Polar aprotic solvents like dimethyl sulfoxide (DMSO) reduce hydrolysis by stabilizing transition states, enabling reaction temperatures up to 120°C without compromising ε-caprolactone integrity .

Microreactor Advantages

Key benefits of microreactors include:

-

Enhanced heat dissipation , mitigating exothermic risks during peracid formation.

-

Reduced residence time (minutes vs. hours), minimizing hydrolysis and side reactions.

-

Continuous operation , facilitating integration with downstream purification units .

| Parameter | Microreactor | Batch Reactor |

|---|---|---|

| Yield (%) | 99.6 | 96 |

| Reaction Time | 5–10 minutes | 4–6 hours |

| Temperature (°C) | 100–120 | 80–100 |

Bio-Based Production from Renewable Feedstocks

Sustainable ε-caprolactone production routes utilize lignocellulosic biomass, such as corn stover, as feedstocks. A techno-economic analysis outlined a process converting 600 dry tonnes/day of corn stover into 1.5 tonnes/hour of ε-caprolactone, alongside levulinic and formic acid co-products .

Feedstock Pretreatment and Catalytic Conversion

Corn stover undergoes enzymatic hydrolysis to release glucose, which is hydrogenated to 1,6-hexanediol (1,6-HD) over ruthenium catalysts. Subsequent dehydrogenation in methyl isobutyl ketone (MIBK) at reflux conditions yields ε-caprolactone with >99% efficiency .

Economic Viability and Challenges

The minimum selling price (MSP) for bio-based ε-caprolactone was estimated at $1,815/tonne for a pioneer plant, compared to $1,618/tonne for conventional routes . Key cost drivers include:

-

Enzyme costs during hydrolysis ($0.12–0.15/kg glucose).

-

Catalyst recycling efficiency (e.g., Ru recovery rates below 90%).

| Process Stage | Energy Demand (MW) | Cost Contribution (%) |

|---|---|---|

| Feedstock Handling | 2.1 | 18 |

| Hydrolysis | 3.4 | 25 |

| Catalytic Conversion | 4.3 | 32 |

Comparative Analysis of Preparation Methods

A holistic comparison reveals trade-offs between yield, sustainability, and capital intensity:

| Method | Yield (%) | CO₂ Emissions (kg/kg) | Capital Cost ($ million) |

|---|---|---|---|

| Co-Oxidation | 95 | 2.8 | 50 |

| Microreactor | 99.6 | 1.2 | 70 |

| Bio-Based | 60 | 0.9 | 120 |

Microreactor systems excel in yield and environmental metrics but require higher upfront investments. Bio-based routes , while carbon-efficient, face scalability bottlenecks due to feedstock variability.

Properties

IUPAC Name |

oxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPBSGBWRJIAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-41-4 | |

| Record name | Polycaprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027159 | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

237 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

127 °C o.c. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

502-44-3 | |

| Record name | ε-Caprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-6-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-1.5 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.